molecular formula C16H16N2O3S B2624724 N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide CAS No. 312587-72-7

N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide

Cat. No.: B2624724
CAS No.: 312587-72-7
M. Wt: 316.38
InChI Key: KPJGRYOLZDRQKR-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide typically involves the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl indole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The indole moiety can bind to multiple receptors, enhancing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]methanesulfonamide
  • N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]benzenesulfonamide
  • N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]propionamide

Uniqueness

N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide is unique due to its specific combination of the indole and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJGRYOLZDRQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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